molecular formula C5H10ClNS B3102897 1-Thia-6-azaspiro[3.3]heptane hydrochloride CAS No. 1427452-92-3

1-Thia-6-azaspiro[3.3]heptane hydrochloride

Cat. No.: B3102897
CAS No.: 1427452-92-3
M. Wt: 151.66
InChI Key: DMSKZOKNPWYBCV-UHFFFAOYSA-N
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Description

1-Thia-6-azaspiro[3.3]heptane hydrochloride is a high-value spirocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique spiro[3.3]heptane core that incorporates both sulfur and nitrogen heteroatoms, making it a versatile scaffold for constructing novel bioactive molecules . Spirocyclic compounds like this one are prized for their three-dimensionality and structural rigidity, which can improve target selectivity, enhance metabolic stability, and fine-tune the physicochemical properties of drug candidates . Researchers utilize this reagent as a key intermediate in the synthesis of potential therapeutics, with spiroheterocycles being explored for a range of applications including antiviral, antibacterial, and central nervous system agents . The compound is supplied as the hydrochloride salt to ensure improved handling and solubility. Store under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-thia-6-azaspiro[3.3]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS.ClH/c1-2-7-5(1)3-6-4-5;/h6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSKZOKNPWYBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC12CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Thia-6-azaspiro[3.3]heptane hydrochloride involves several steps. One common synthetic route includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, which results in the formation of spirocyclic β-lactams . The reaction conditions typically involve high temperatures and the presence of specific catalysts to facilitate the cycloaddition process. Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.

Chemical Reactions Analysis

1-Thia-6-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Mechanism of Action

The mechanism of action of 1-Thia-6-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

The following table highlights critical differences between 1-Thia-6-azaspiro[3.3]heptane hydrochloride and related spirocycles:

Compound Name Molecular Formula Molecular Weight Key Features Applications/Notes References
This compound C₅H₉NS·HCl 147.2 (base) Contains sulfur and nitrogen in spiro ring Protein degrader building blocks
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride C₅H₁₀ClNO₂S 183.66 Sulfone derivative (oxidized sulfur) Improved solubility for drug formulations
2,6-Diazaspiro[3.3]heptanes C₅H₈N₂ 96.13 Two nitrogen atoms in spiro ring Pd-catalyzed amination reactions
2-Thiaspiro[3.3]heptan-6-amine hydrochloride C₆H₁₂ClNS 165.68 Thia group at position 2; amine functional Intermediate for bioactive molecules
2-Oxa-6-azaspiro[3.3]heptane-6-ethanamine hydrochloride C₇H₁₄N₂O·HCl 178.66 Oxygen replaces sulfur; ethanamine side chain Chiral building block for drug synthesis
5-Thia-8-azaspiro[3.6]decane hydrochloride C₈H₁₆ClNS 193.74 Larger spiro ring (3.6 system) Material science and drug development

This compound

  • Protein Degraders : Used in PROTACs (Proteolysis-Targeting Chimeras) due to its compact size and hydrogen-bonding capability .
  • Safety Profile : Requires precautions (e.g., P264: wash hands after handling) due to skin sensitization risks .

Comparison with Larger Spirocycles

  • 5-Thia-8-azaspiro[3.6]decane hydrochloride (C₈H₁₆ClNS) offers enhanced lipophilicity for blood-brain barrier penetration, a limitation in smaller spirocycles like 1-Thia-6-azaspiro .

Biological Activity

1-Thia-6-azaspiro[3.3]heptane hydrochloride is a unique spirocyclic compound characterized by its nitrogen and sulfur content. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H10ClNSC_5H_{10}ClNS. Its structure features a spirocyclic arrangement where two rings share a nitrogen atom, contributing to its distinct chemical reactivity and potential biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The spirocyclic structure allows for specific binding interactions that can modulate biological pathways, leading to therapeutic effects . Although detailed mechanisms are still under investigation, preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits activity against specific bacterial strains
Enzyme InteractionPotential interactions with enzymes affecting metabolic pathways
Receptor BindingModulates receptor activity which may influence signaling pathways

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic responses in target cells, making it a candidate for further exploration in metabolic disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that allow for the modification of functional groups to enhance biological activity. Various derivatives have been synthesized to explore their pharmacological profiles, indicating that structural modifications can significantly impact their efficacy and specificity .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms of action and therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity, and broader spectrum of biological activities are essential for advancing its application in drug development.

Q & A

Q. What are the key synthetic challenges in preparing 1-thia-6-azaspiro[3.3]heptane hydrochloride, and how are they addressed?

The synthesis involves multi-step procedures requiring precise control of reaction conditions. For example, a nine-step route from 2,2-bis(bromomethyl)-1,3-propanediol includes critical steps like nucleophilic substitution, cyclization, and deprotection. Key challenges include minimizing side reactions during cyclization (e.g., competing ring-opening) and ensuring high purity during HCl salt formation. Strategies include using anhydrous solvents (e.g., DMF under N₂), optimizing stoichiometry (e.g., excess Na₂S for thiolation), and purification via flash chromatography .

Q. How can researchers validate the structural integrity of this compound?

Structural validation relies on spectroscopic and analytical techniques:

  • NMR : ¹H and ¹³C NMR confirm the spirocyclic framework (e.g., δ 3.16–3.48 ppm for bridgehead protons; δ 38.3–42.8 ppm for carbons) .
  • Mass spectrometry : ESI-MS detects the protonated molecular ion ([M+H]+ at m/z 129.9) and HCl adduct .
  • Elemental analysis : Matches calculated vs. observed C, H, N, and S content (e.g., C: 43.49%, S: 19.35%) .

Q. What are the stability considerations for this compound under different storage conditions?

The hydrochloride salt enhances stability by reducing hygroscopicity. Recommended storage is at 2–8°C in desiccated conditions. Stability tests show degradation <2% over 12 months when protected from light and moisture. Solubility in polar solvents (e.g., DMSO, water) requires fresh preparation to avoid hydrolysis .

Advanced Research Questions

Q. How can enantioselective synthesis of 1-thia-6-azaspiro[3.3]heptane derivatives be achieved for chiral drug discovery?

Enantioselective routes involve chiral auxiliaries or catalysts. For example, using L-tartrate-derived intermediates or asymmetric cyclization with Rh(II)-catalyzed C–H insertion. Post-synthetic modifications (e.g., Boc protection) enable resolution via chiral HPLC or enzymatic methods .

Q. What computational methods are effective in predicting the biological interactions of this spirocyclic scaffold?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding to enzymes like kinases or GPCRs. The spirocyclic structure’s rigidity allows precise fitting into hydrophobic pockets. Key parameters include:

  • Docking scores : ≤−8.0 kcal/mol for kinase targets.
  • Pharmacophore modeling : Matches H-bond donors/acceptors and π-π stacking regions .

Q. How do structural modifications (e.g., fluorination) impact the compound’s physicochemical and biological properties?

Fluorination at bridgehead positions (e.g., 6-fluoro derivatives) increases metabolic stability and membrane permeability. For example:

  • LogP : Increases from −0.5 to 0.8 with CF₃ substitution.
  • Bioactivity : Enhanced IC₅₀ values (e.g., 50 nM vs. CDK2 vs. 120 nM for non-fluorinated analog) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies arise from assay variability (e.g., enzyme sources, buffer pH). Mitigation strategies:

  • Standardized protocols : Use recombinant enzymes (e.g., ThermoFisher kinases) and control inhibitors.
  • Dose-response curves : Confirm activity across ≥3 independent replicates.
  • Off-target screening : Rule out nonspecific binding via BioMAP profiling .

Methodological Insights

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability (typically 20–30% due to first-pass metabolism). Key parameters:

  • t₁/₂ : 2–4 hours (IV administration).
  • Tissue distribution : High CNS penetration (brain/plasma ratio: 0.8–1.2) .

Q. How can researchers optimize reaction yields in large-scale synthesis?

Process optimization includes:

  • Flow chemistry : Reduces side reactions in cyclization steps (yield increases from 31% to 45%).
  • Catalyst recycling : Pd/C or Ni catalysts reused ≥3 times without loss of activity.
  • Crystallization : Ethyl acetate/hexane mixtures improve HCl salt purity (≥99.5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Thia-6-azaspiro[3.3]heptane hydrochloride
Reactant of Route 2
1-Thia-6-azaspiro[3.3]heptane hydrochloride

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